molecular formula C7H12N2O B12278041 (R)-Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one

(R)-Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one

Cat. No.: B12278041
M. Wt: 140.18 g/mol
InChI Key: JBIHMFNMKHDTEE-ZCFIWIBFSA-N
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Description

®-Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is a heterocyclic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound features a unique bicyclic structure that combines a pyrrolo and pyrazinone ring, making it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of a suitable amine with a diketone, followed by cyclization under acidic or basic conditions . Another approach involves the use of tandem reactions, where multiple steps occur in a single reaction vessel, enhancing efficiency and yield .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are utilized to optimize reaction conditions and minimize waste .

Chemical Reactions Analysis

Types of Reactions

®-Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxo compounds, and reduced forms, which can be further utilized in synthetic and medicinal chemistry .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one stands out due to its unique combination of a pyrrolo and pyrazinone ring, offering distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations and its potential in medicinal chemistry make it a valuable compound for research and development .

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

(8aR)-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one

InChI

InChI=1S/C7H12N2O/c10-7-6-2-1-4-9(6)5-3-8-7/h6H,1-5H2,(H,8,10)/t6-/m1/s1

InChI Key

JBIHMFNMKHDTEE-ZCFIWIBFSA-N

Isomeric SMILES

C1C[C@@H]2C(=O)NCCN2C1

Canonical SMILES

C1CC2C(=O)NCCN2C1

Origin of Product

United States

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